Product packaging for Vinyl isopropyl ether(Cat. No.:CAS No. 926-65-8)

Vinyl isopropyl ether

Cat. No.: B1583744
CAS No.: 926-65-8
M. Wt: 86.13 g/mol
InChI Key: GNUGVECARVKIPH-UHFFFAOYSA-N
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Description

Historical Context of Vinyl Ether Research

The history of vinyl ethers dates back to 1878 when Wislicenus first synthesized ethyl vinyl ether. sci-hub.se However, it wasn't until the late 1920s and early 1930s that vinyl ethers gained significant industrial importance. sci-hub.seastm.org This was largely due to the pioneering work of Walter Reppe at I. G. Farbenindustrie, who developed a method for the large-scale synthesis of vinyl ethers by reacting acetylene (B1199291) with alcohols under pressure. sci-hub.seencyclopedia.com This process, known as "Reppe chemistry," revolutionized the production of these compounds, making them readily available for commercial applications. encyclopedia.comwikipedia.org

Initially, the primary industrial application for vinyl ethers was in the production of polymers. researchgate.net The ability of vinyl ethers to undergo polymerization led to the development of a variety of materials with diverse properties. researchgate.net For instance, some vinyl ether polymers found use as adhesives and in coatings. connectchemicals.comscientificspectator.com

The research focus on vinyl ethers has evolved considerably since their initial discovery and industrial application. Early research was predominantly centered on developing efficient synthesis methods and exploring their polymerization capabilities. sci-hub.seencyclopedia.com The discovery in 1949 that isobutyl vinyl ether could be polymerized with stereoregularity marked a significant milestone, paving the way for the study of stereochemical control in polymer synthesis. researchgate.net

In recent decades, research has shifted towards more sophisticated applications and the development of advanced polymerization techniques. The advent of living cationic polymerization in the 1980s provided a method for synthesizing well-defined polymers with controlled molecular weights and narrow dispersity. nih.gov This opened up new possibilities for creating tailored polymers with specific functionalities. nih.gov

Contemporary research continues to explore the versatility of vinyl ethers. There is a growing interest in their use in stimuli-responsive materials, which can change their properties in response to external factors like heat, light, or chemicals. nih.govacs.org Furthermore, the development of new catalyst systems has enabled greater control over the stereochemistry of poly(vinyl ether)s, leading to materials with enhanced properties. nih.gov The copolymerization of vinyl ethers with other monomers, such as acrylates, is also an active area of research, aiming to create materials that combine the desirable properties of both polymer types. nih.govacs.org

Scope and Significance of Vinyl Isopropyl Ether in Contemporary Chemical Science

This compound continues to be a compound of interest in modern chemical science due to its specific properties and reactivity. Its branched isopropyl group influences its physical and chemical behavior, distinguishing it from linear vinyl ethers.

In contemporary research, this compound is utilized in several key areas:

Polymer Chemistry: It serves as a monomer in cationic polymerization to produce poly(this compound). The steric hindrance from the isopropyl group affects the polymerization process and the properties of the resulting polymer. Research has explored the kinetics of its polymerization initiated by various catalysts. acs.org

Organic Synthesis: The vinyl group of this compound makes it a reactive intermediate for various organic transformations. It can participate in cycloaddition reactions and is used as a protecting group for alcohols. njchm.com

Material Science: Copolymers incorporating this compound are being investigated for applications in coatings, adhesives, and sealants, where its properties can enhance flexibility and adhesion. connectchemicals.com

The study of its thermal decomposition has provided insights into the reaction mechanisms of vinyl ethers, revealing that it primarily decomposes intramolecularly to form propylene (B89431) and acetaldehyde (B116499) at elevated temperatures. researchgate.netcdnsciencepub.com This fundamental understanding of its reactivity is crucial for its application in various chemical processes.

Below are tables summarizing some of the key physical and spectroscopic properties of this compound, which are essential for its use in a research setting.

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₅H₁₀O guidechem.comalfa-chemistry.com
Molecular Weight 86.13 g/mol guidechem.com
Appearance Colorless liquid guidechem.comichemical.com
Boiling Point 57.5 °C at 760 mmHg ichemical.com
Density 0.762 g/cm³ ichemical.com

| Refractive Index | 1.3840 lookchem.com |

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Key Data Points
¹H NMR (400 MHz, CDCl₃) Provides characteristic signals for the vinyl and isopropyl protons. guidechem.comchemicalbook.com
¹³C NMR (in CDCl₃) Shows distinct peaks for the carbons of the vinyl and isopropyl groups. guidechem.comoup.com
Infrared (IR) Spectroscopy Displays characteristic absorption bands for the C=C and C-O-C functional groups. guidechem.com

| Mass Spectrometry (Electron Ionization) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. guidechem.comnist.gov |

The ongoing research into this compound and other vinyl ethers highlights their continued importance in advancing polymer science and organic synthesis, with a focus on creating novel materials with tailored properties for a wide range of applications. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B1583744 Vinyl isopropyl ether CAS No. 926-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GNUGVECARVKIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
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Related CAS

25585-49-3
Record name Propane, 2-(ethenyloxy)-, homopolymer
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DSSTOX Substance ID

DTXSID0061292
Record name Propane, 2-(ethenyloxy)-
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

926-65-8
Record name Isopropyl vinyl ether
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Record name Propane, 2-(ethenyloxy)-
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Record name Propane, 2-(ethenyloxy)-
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Record name 2-(vinyloxy)propane
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Synthetic Methodologies and Chemical Transformations

Novel and Emerging Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the preparation of vinyl ethers. These methodologies often employ enzymatic or metallic catalysts to achieve high efficiency, selectivity, and functional group tolerance.

The use of enzymes in organic synthesis offers a green and highly selective alternative to conventional chemical catalysis. In the context of vinyl ethers, enzymatic catalysis has been successfully employed for the synthesis of vinyl ether esters. Due to the acid-lability of the vinyl ether moiety, traditional acid-catalyzed esterification is often incompatible. However, enzymes, such as immobilized Candida antarctica lipase B (CalB), can effectively catalyze the esterification of hydroxyl-functional vinyl ethers with carboxylic acids under mild conditions.

This enzymatic approach is advantageous as it proceeds in a single pot, can be performed in various organic solvents or even in bulk, and operates over a broad temperature range (22–90 °C). High conversions, often exceeding 90%, can be achieved in under an hour. The purification process is also simplified, typically involving only the filtration of the immobilized enzyme. This method allows for the direct use of carboxylic acids as acyl donors, representing a more sustainable process compared to using more reactive carboxylic acid derivatives. The versatility of this enzymatic synthesis allows for the creation of a wide array of bifunctional vinyl ether esters, which can serve as monomers for photopolymerization, leading to tailored polymer architectures.

The Julia olefination is a powerful tool for the formation of carbon-carbon double bonds and has been adapted for the efficient synthesis of substituted vinyl ethers. This method involves the reaction of α-alkoxy sulfones with a variety of aldehydes and ketones. The required α-alkoxy sulfones are readily prepared in two steps from commercially available starting materials.

The optimization of the reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields of the desired vinyl ethers, which can range from 46% to 90%. This modified Julia olefination has been shown to be effective for a wide range of carbonyl compounds, including enolizable and non-enolizable aldehydes and ketones bearing both electron-donating and electron-withdrawing groups. For instance, reactions with various acetophenones and aliphatic ketones have successfully yielded the corresponding substituted vinyl ethers. The reaction often produces a mixture of E and Z isomers, with the ratio being dependent on the specific substrates and reaction conditions.

Table 1: Examples of Substituted Vinyl Ethers Synthesized via Julia Olefination

Entry Carbonyl Compound α-Alkoxy Sulfone Product Yield (%) E:Z Ratio
1 4-Methoxyacetophenone 2a 3 90 >95:5
2 4-Chloroacetophenone 2a 4 85 >95:5
3 Acetophenone 2a 5 75 >95:5
4 4-Trifluoromethylacetophenone 2a 6 82 >95:5
5 Cyclopentanone 2a 10 70 -
6 Cyclohexanone 2a 11 71 -

Data compiled from studies on Julia olefination for vinyl ether synthesis. nih.govresearchgate.net

Modern cross-coupling reactions have provided powerful methods for the formation of C-O bonds, enabling the synthesis of vinyl ethers from readily available precursors. While traditional methods often have limitations, newer catalytic systems have expanded the scope and utility of these transformations. Copper-catalyzed cross-coupling reactions, in particular, have emerged as a versatile strategy for the synthesis of vinyl ethers from vinyl halides and alcohols.

These reactions typically employ a copper(I) catalyst in the presence of a suitable ligand and a base. For example, the use of CuI with ligands such as 2-pyridin-2-yl-1H-benzoimidazole or trans-N,N'-dimethylcyclohexyldiamine has been shown to effectively catalyze the coupling of a variety of vinyl iodides and bromides with phenols and other alcohols. nih.gov These methods are often characterized by their mild reaction conditions, broad functional group tolerance, and, importantly, their stereospecificity, allowing for the synthesis of either (E)- or (Z)-vinyl ethers with high fidelity from the corresponding vinyl halide isomer. acs.org This level of control is a significant advantage over other synthetic approaches.

Catalytic transfer vinylation represents an efficient and atom-economical method for the synthesis of vinyl ethers. This process involves the transfer of a vinyl group from a vinyl ether donor, such as butyl vinyl ether, to an alcohol substrate. Palladium catalysts are commonly employed to facilitate this transformation. An air-stable palladium catalyst, formed in situ from commercially available components, has been shown to be highly effective for the transfer vinylation of a wide range of primary, secondary, and tertiary alcohols.

The reaction is typically carried out using an excess of butyl vinyl ether, which serves as both the vinyl source and the solvent, in the presence of a base like triethylamine. This method has demonstrated broad applicability, successfully vinylating various alkyl and allyl alcohols with yields ranging from 61% to 98%. researchgate.net The choice of the palladium catalyst and its ligands is critical for the success of the reaction, with complexes like (DPP)Pd(OOCCF₃)₂ (where DPP is 4,7-diphenyl-1,10-phenanthroline) being optimized for this purpose. researchgate.net This approach avoids the use of acetylene (B1199291) gas, a common reagent in traditional vinyl ether synthesis, thereby enhancing the safety and practicality of the procedure.

Table 2: Palladium-Catalyzed Transfer Vinylation of Various Alcohols

Entry Alcohol Product Yield (%)
1 1-Octanol Octyl vinyl ether 95
2 Cyclohexanol Cyclohexyl vinyl ether 88
3 Benzyl alcohol Benzyl vinyl ether 92
4 Allyl alcohol Allyl vinyl ether 98
5 Geraniol Geranyl vinyl ether 85

Yields are based on the alcohol as the limiting reagent. Data from studies on palladium-catalyzed transfer vinylation. researchgate.net

Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms underlying these synthetic methodologies is crucial for their optimization and further development. The mechanistic pathways often involve intricate catalytic cycles and the formation of key reactive intermediates.

The palladium-catalyzed transetherification, or transfer vinylation, of alcohols with a vinyl ether proceeds through a well-defined catalytic cycle. The active catalyst is typically a palladium(II) species. The proposed mechanism for the dimerization of vinyl ethers to form β,γ-unsaturated acetals, which shares mechanistic features with transetherification, provides insight into this process.

The catalytic cycle is believed to be initiated by the in situ generation of an active palladium alkoxide species (Pd-OR) from the reaction of the palladium catalyst with the alcohol substrate. This is followed by the insertion of a vinyl ether molecule into the Pd-O bond. In the case of transetherification, a subsequent β-hydride elimination from the resulting intermediate would regenerate the palladium catalyst and release the new vinyl ether product and an aldehyde byproduct. However, in the context of transfer vinylation, a more likely pathway involves the coordination of a second alcohol molecule to the palladium center, followed by protonolysis of the Pd-C bond to release the product vinyl ether and regenerate the palladium alkoxide catalyst. The specific pathway can be influenced by the nature of the palladium catalyst, the ligands, and the reaction conditions. For instance, in the copolymerization of ethylene (B1197577) with vinyl ethers catalyzed by phosphine-sulfonate palladium complexes, the insertion of the vinyl ether into the palladium-carbon bond is a key step, with the regioselectivity of this insertion being influenced by interactions between the vinyl ether's oxygen atom and the catalyst's ligand.

Role of Catalyst in Stereoselective Synthesis

The stereoselective synthesis of polymers derived from vinyl ethers is a critical area of research, as the stereochemistry, or tacticity, of the polymer chain profoundly influences its physical and mechanical properties. Catalyst-controlled stereoselective polymerization allows for the synthesis of isotactic poly(vinyl ether)s (PVEs), which are semicrystalline thermoplastics with promising characteristics. unc.edunsf.gov The control of stereochemistry is typically achieved during the cationic polymerization of vinyl ether monomers, where the catalyst plays a central role in dictating the facial addition of incoming monomers to the propagating polymer chain end. nsf.gov

Historically, strong Lewis acids were used to synthesize isotactic PVEs, but these methods often require high catalyst loadings and are limited in the scope of applicable monomer substrates. unc.edu More recent advancements have focused on two main classes of catalysts: chiral Lewis acids and Brønsted acids.

Chiral Counterion Catalysis: A significant breakthrough has been the design of chiral counterions that guide the stereochemical environment during cationic polymerization. nsf.govnih.gov This approach utilizes a chiral, BINOL-based counterion to influence the stereochemistry of monomer enchainment. nsf.gov This method of asymmetric ion-pairing catalysis has been shown to be a general strategy for a range of vinyl ether substrates, effectively overriding the conventional chain-end stereochemical bias to achieve high degrees of isotacticity. nsf.govnih.govacs.org The resulting isotactic PVEs exhibit tensile properties comparable to commercial polyolefins but with significantly stronger adhesion to polar substrates. nsf.govnih.gov

Brønsted Acid Catalysis: Another innovative, metal-free approach involves the use of confined chiral Brønsted acids, such as imidodiphosphorimidates (IDPis). unc.educhemrxiv.org A single-component IDPi catalyst can initiate vinyl ether polymerization and simultaneously act as a chiral conjugate base to direct the stereochemistry of monomer addition. unc.edu This organocatalytic system offers several advantages, including high efficiency, high stereoselectivity, and operational simplicity under metal-free conditions. chemrxiv.org It has expanded the substrate scope for stereoselective polymerization and allows for catalyst recycling. unc.edu

Key research findings on catalyst performance in the stereoselective polymerization of vinyl ethers are summarized below.

Intramolecular Dehydration in Ether Synthesis (e.g., Diisopropyl Ether)

The synthesis of symmetrical ethers, such as diisopropyl ether, can be achieved through the acid-catalyzed intermolecular dehydration of the corresponding alcohol. In the case of diisopropyl ether, two molecules of isopropyl alcohol react in the presence of an acid catalyst to form the ether and a molecule of water. This reaction is a classic example of etherification, though it faces competition from a parallel elimination reaction (intramolecular dehydration) that produces an alkene.

The mechanism for the formation of diisopropyl ether from isopropyl alcohol with a strong acid like sulfuric acid involves several key steps. study.com First, a proton from the acid protonates the hydroxyl group of an isopropyl alcohol molecule, forming a good leaving group (water). masterorganicchemistry.com Then, a second molecule of isopropyl alcohol acts as a nucleophile, attacking the carbon atom bonded to the protonated hydroxyl group. study.com This is followed by the departure of the water molecule and, finally, deprotonation of the resulting intermediate to yield diisopropyl ether. study.commasterorganicchemistry.com

However, for secondary alcohols like isopropanol, the acid-catalyzed dehydration can readily lead to the formation of propylene (B89431) through an E1 elimination mechanism. sciencemadness.orgstackexchange.com The selectivity between ether formation (substitution) and alkene formation (elimination) is highly dependent on the reaction conditions and the type of catalyst used. stackexchange.comresearchgate.net

Catalysts and Conditions:

Sulfuric Acid: While sulfuric acid can catalyze the reaction, its strong dehydrating nature can favor the elimination reaction to form propylene, especially at higher temperatures. sciencemadness.orgstackexchange.com

Solid Acid Catalysts: To improve selectivity towards diisopropyl ether, various solid acid catalysts are employed. These include zeolites (like ZSM-5, HY, and Beta), alumina, and montmorillonite clay. stackexchange.comresearchgate.netgoogle.com These catalysts provide acidic sites that facilitate the reaction, and their shape-selective properties can help favor the intermolecular etherification over elimination. stackexchange.comresearchgate.net The presence of Brønsted acid sites on the catalyst is crucial for protonating the alcohol, initiating the reaction. researchgate.net Studies have shown that catalysts with adequate acidic sites promote the formation of diisopropyl ether, while basic sites tend to favor propylene formation. researchgate.net

The table below summarizes the influence of different catalysts on the dehydration of isopropyl alcohol.

Polymerization Science of Vinyl Isopropyl Ether

Cationic Polymerization of Vinyl Isopropyl Ether

Cationic polymerization is a form of chain-growth polymerization applicable to monomers with electron-rich double bonds, such as vinyl ethers. nih.gov The process involves the formation of a carbocationic active center, which then propagates by adding monomer units. nih.gov

The initiation step is critical as it generates the carbenium ion that starts the polymer chain. nii.ac.jp For vinyl ethers, this can be accomplished through several distinct chemical and photochemical pathways.

The classic method for initiating cationic polymerization involves protonic acids or Lewis acids. nih.gov A protonic acid, such as hydrogen iodide, can directly add to the vinyl ether double bond, generating a carbocation. rsc.org

Alternatively, Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are used, often in the presence of a proton source (a protogen) like water or an alcohol. nih.govnih.gov The Lewis acid interacts with the protogen to form a complex that then protonates the monomer, creating the initiating carbenium ion and a non-nucleophilic counterion. nih.govnii.ac.jp The stability of this carbocation is enhanced by the electron-donating isopropyl ether group, facilitating polymerization. nih.gov Highly isotactic poly(vinyl ether)s have been achieved using specific Lewis acid systems, such as those based on titanium, at low temperatures. nih.govacs.org

Photoinitiated cationic polymerization offers spatial and temporal control over the initiation process. acs.org Diaryliodonium salts, such as diphenyliodonium (B167342) iodide, are effective photoinitiators for the controlled cationic polymerization of isopropyl vinyl ether (IPVE). rsc.orgrsc.org Upon UV irradiation, the diaryliodonium salt degrades, generating a protic acid (e.g., hydrogen iodide, HI) in the presence of a proton source. rsc.orgrsc.org This acid then initiates the polymerization. rsc.org The propagation proceeds through the reversible cleavage of the carbon-iodine bond at the propagating chain end, creating long-lived species that allow for controlled polymerization. rsc.orgrsc.org This metal-free system can be triggered by UV light from a xenon lamp at low temperatures, such as -78 °C. rsc.org

Initiator SystemMonomerConditionsConversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Source
Diphenyliodonium IodideIPVEUV (Xenon lamp), 30 min, -78°C9-- rsc.org
tBuDPI(OTf) / nBu₄NIIPVEUV (Xenon lamp), 30 min, -78°C3832001.25 rsc.org

Table 1: Examples of Photoinitiated Cationic Polymerization of Isopropyl Vinyl Ether (IPVE). Data illustrates the use of diaryliodonium salts as photoinitiators.

In an effort to move away from metal-based Lewis acids, metal-free organocatalytic systems have been developed. nih.govacs.org A notable example is the use of the strong organic acid 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP). nih.gov In this system, the PCCP acid protonates the vinyl ether monomer, forming an adduct. nih.gov This adduct exists in equilibrium between the propagating carbocationic unit and the cyclopentadienyl (B1206354) anion. nih.gov A key feature is the hydrogen bonding interaction between the cyclopentadienyl anion and the propagating chain end, which effectively shields the carbocation and inhibits chain-transfer reactions, leading to a polymerization with living characteristics. nih.gov

Trityl salts, such as trityl hexachloroantimonate (Ph₃C⁺SbCl₆⁻), are well-established initiators for cationic polymerization. researchgate.net The large, stable trityl cation can directly add to the vinyl ether monomer to initiate polymerization. However, studies on the polymerization of isobutyl vinyl ether, a close analog of IPVE, initiated by Ph₃C⁺SbCl₆⁻ have shown that the initiation can be slow and incomplete, particularly at temperatures of 0°C and below. researchgate.net The system also experiences significant chain transfer and termination processes, which prevent it from being a truly "living" polymerization, as the concentration of active centers peaks and then declines during the reaction. researchgate.net

After initiation, the polymer chain grows via the successive addition of monomer molecules to the carbocationic active center at the chain end. nih.gov The kinetics of this propagation step are crucial in determining the final molecular weight and structure of the polymer.

The radiation-induced polymerization of isopropyl vinyl ether has been studied in detail, providing insights into its reactivity. osti.gov The rate of polymerization and the corresponding rate constants are highly dependent on the solvent, monomer concentration, and temperature. osti.gov In low-polarity solvents, IPVE shows a much higher reactivity compared to other vinyl ethers like ethyl vinyl ether. osti.gov This enhanced reactivity is attributed to the bulky isopropyl side-group, which causes a significant reduction in the intramolecular solvation of the growing carbocationic chain end by other polymer chain segments. osti.gov This reduced solvation leaves the active center more accessible for monomer addition, thus increasing the propagation rate. osti.gov

Kinetic studies of analogous vinyl ethers initiated with trityl salts have allowed for the determination of absolute rate constants for propagation (kₚ), transfer to monomer (ktr,M), and termination (kₜ). researchgate.net These parameters quantify the speed of chain growth relative to reactions that limit the polymer chain length.

Rate ConstantValue at 0°C (L·mol⁻¹·s⁻¹)Eₐ (kJ·mol⁻¹)DescriptionSource
kᵢ3.0 x 10⁻²34.3Initiation Rate Constant researchgate.net
kₚ1.1 x 10⁵23.8Propagation Rate Constant researchgate.net
ktr,M1.1 x 10³23.8Rate Constant of Transfer to Monomer researchgate.net
kₜ1.234.3Termination Rate Constant researchgate.net

Table 2: Kinetic parameters for the cationic polymerization of isobutyl vinyl ether initiated by Ph₃C⁺SbCl₆⁻ in CH₂Cl₂. These values provide an approximation for the kinetic behavior of structurally similar vinyl ethers like IPVE.

Stereocontrol and Tacticity in Poly(this compound)

The spatial arrangement of the isopropyl ether side groups along the polymer backbone, known as tacticity, critically determines the physical properties of poly(this compound). An atactic polymer, with a random arrangement of side groups, is typically amorphous and liquid-like at room temperature. In contrast, a highly isotactic polymer, where all side groups are on the same side of the polymer chain, can be semi-crystalline and exhibit properties of a thermoplastic. acs.org Achieving high stereocontrol in cationic polymerization is challenging due to the planar geometry of the propagating carbocation, but several advanced strategies have been developed. acs.org

The choice of the Lewis acid catalyst and its associated ligands is paramount in dictating the stereochemical outcome of the polymerization. By designing catalysts with specific steric and electronic properties, it is possible to favor the addition of the monomer from one face of the propagating carbocation over the other.

Early studies showed that strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂) could produce crystalline, presumably isotactic, poly(vinyl ethers) at very low temperatures (e.g., -78 °C). acs.org More recently, highly sophisticated catalyst systems have been developed. For example, titanium-based Lewis acids, such as TiCl₄, when combined with bulky ligands like BINOL-based phosphoric acids or aryloxy substituents, have proven effective in producing highly isotactic poly(isobutyl vinyl ether). nih.govacs.org The bulky ligands create a chiral environment around the active site, sterically guiding the incoming monomer to adopt a specific orientation before addition. The combination of SnCl₄ with a bulky phosphoric acid ligand has also been shown to be effective. unc.edu The structure of the ligand is critical; for instance, modifying the steric hindrance and electronic nature of ligands in triamine-based metal complexes can effectively control the stereoregularity in vinyl ether polymerizations, even at ambient temperatures. acs.org

A powerful strategy for achieving catalyst-controlled stereoselectivity is asymmetric ion-pairing catalysis. tandfonline.com In this approach, the cationic propagating chain end is paired with a chiral, non-coordinating anion. This chiral counterion creates a well-defined stereochemical environment that biases the facial addition of the incoming monomer, overriding the weak intrinsic preference of the chain end. tandfonline.comunc.edu

This method has been successfully applied to the polymerization of vinyl ethers, including isopropyl vinyl ether. tandfonline.com By using a catalyst system composed of a Lewis acid like TiCl₄(THF)₂ and a chiral BINOL-based phosphoric acid, a chiral counterion is generated in situ. unc.edu This chiral counterion forms a tight ion pair with the oxocarbenium ion at the propagating chain end, effectively shielding one face of the cation and directing the monomer to attack from the less hindered face. tandfonline.comunc.edu This continuous stereochemical direction at each addition step leads to the formation of a highly isotactic polymer. Using this strategy, poly(isopropyl vinyl ether) with an isotacticity of 87.6% meso diads has been achieved. tandfonline.com This approach represents a fundamental shift from relying on chain-end control to achieving catalyst-control, enabling the synthesis of a broad range of isotactic poly(vinyl ether)s. unc.edu

To achieve even higher levels of stereocontrol, a concept known as triple diastereocontrol has been explored. This model is applicable when an enantioenriched (chiral) monomer is polymerized using a chiral catalyst system. In this scenario, three sources of stereochemical information interact to determine the final tacticity of the polymer:

Catalyst Stereocontrol: The chiral catalyst (or the chiral ion pair) attempts to direct the addition of the monomer in a specific way.

Chain-End Stereocontrol: The stereocenter of the last incorporated monomer unit can influence the addition of the next monomer.

Monomer Stereocontrol: The chirality of the incoming monomer itself can create a preference for a particular mode of addition.

When the inherent preferences of the chiral catalyst and the chiral monomer are aligned (a "matched" pairing), an enhancement in stereoselectivity is observed. Conversely, in a "mismatched" pairing, these preferences oppose each other, leading to lower stereoselectivity. By fully matching the monomer and catalyst stereochemistry under this triple diastereocontrol model, the highest reported stereoselectivity for an isotactic poly(vinyl ether) (95.1% meso diads) has been achieved. unc.edu This sophisticated approach demonstrates that a deep understanding of the interplay between catalyst, chain-end, and monomer stereochemistry can lead to near-perfect control over polymer architecture.

Copolymerization of this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method to create materials with tailored properties that combine the characteristics of the constituent polymers. The behavior of this compound in copolymerization depends heavily on the polymerization mechanism (e.g., radical vs. cationic) and the nature of the comonomer.

In radical copolymerizations , vinyl ethers, including isopropyl vinyl ether, are generally unreactive. tandfonline.com When copolymerized with electron-poor monomers like methyl methacrylate (B99206) or styrene, the monomer reactivity ratios (r₁) for the comonomer are very high (often >10), while the reactivity ratios for the vinyl ether (r₂) are close to zero. tandfonline.com This indicates that the growing polymer chains (e.g., poly(methyl methacrylate) radical) have a very low tendency to add a vinyl ether monomer, and a poly(vinyl ether) radical, if formed, shows little inclination to propagate. Consequently, only minor amounts of the vinyl ether are incorporated into the final polymer. tandfonline.com

In contrast, cationic copolymerization is a much more effective method for incorporating this compound into copolymers. Since vinyl ethers are electron-rich, they readily undergo cationic polymerization. They can be copolymerized with other vinyl ethers or with different types of cationically polymerizable monomers. The monomer reactivity ratios in these systems dictate the distribution of monomer units in the final copolymer chain. For instance, in the cationic copolymerization of various alkyl vinyl ethers with 2,3-dihydrofuran (B140613), the reactivity ratios were found to be influenced by the solvent, temperature, and the specific Lewis acid used. The reactivity of the vinyl ether monomer in these systems is related to its π-electron availability, which is affected by the electron-donating nature of the alkyl side group. This allows for the synthesis of random, alternating, or block copolymers with controlled microstructures by carefully selecting the comonomers and reaction conditions.

Reactivity Ratios in Copolymerization

In copolymerization, reactivity ratios are critical parameters that describe the tendency of a monomer to react with a growing polymer chain ending in the same type of monomer unit versus a chain ending in the comonomer unit. These ratios, denoted as r1 and r2, dictate the composition and microstructure of the resulting copolymer. For vinyl ethers, these values are significantly influenced by the reaction conditions.

The cationic copolymerization of vinyl ethers is highly sensitive to environmental factors such as the polarity of the solvent, the reaction temperature, and the nature of the Lewis acid used as a catalyst. tandfonline.com These factors can alter the reactivity of the monomers and the stability of the propagating carbocation, thereby influencing the monomer incorporation and the final copolymer structure. tandfonline.com

Influence of Solvent: The polarity of the solvent plays a crucial role in cationic polymerization. In the copolymerization of vinyl ethers with other monomers like 2,3-dihydrofuran, a more polar solvent can lead to different reactivity ratios compared to a less polar one. For instance, studies on iso-butyl vinyl ether (a structurally similar monomer) have shown that the ratio of reactivity ratios (r_iBVE / r_DHF) is higher in the more polar solvent toluene (B28343) (1.45) compared to the nonpolar solvent hexane (B92381) (1.14). tandfonline.com This suggests that the solvent can selectively stabilize the transition states involved in the propagation steps, thereby altering the relative rates of monomer addition.

Influence of Temperature: Temperature has a significant impact on the reactivity ratios in the cationic copolymerization of vinyl ethers. Generally, as the temperature increases, the difference in activation energies for the various propagation steps becomes less significant, leading to reactivity ratios closer to unity and a more random copolymer structure. tandfonline.com Conversely, lowering the temperature often enhances the selectivity of the polymerization. mdpi.com For example, in the copolymerization of iso-butyl vinyl ether and 2,3-dihydrofuran, the reactivity ratio r_iBVE was observed to decrease as the temperature was raised from -40 °C to 0 °C. tandfonline.com

Influence of Lewis Acid: The choice of Lewis acid as a co-initiator can affect the nature of the propagating species (e.g., the tightness of the ion pair), which in turn influences monomer reactivity. Different Lewis acids, such as Tin(IV) chloride (SnCl₄) and Titanium(IV) chloride (TiCl₄), can lead to different reactivity ratios under otherwise identical conditions. tandfonline.com This is because the Lewis acid's strength and steric bulk affect its interaction with the counter-ion and the propagating carbocation, thereby modifying its reactivity towards the comonomers.

The following table illustrates the effects of reaction parameters on the reactivity ratios for the cationic copolymerization of iso-butyl vinyl ether (iBVE) and 2,3-dihydrofuran (DHF), providing a model for the expected behavior of this compound.

Parameter VariedCondition 1riBVErDHFCondition 2riBVErDHF
SolventToluene0.830.57Hexane0.890.78
Temperature-40 °C0.830.570 °C0.710.62

Block Copolymer Synthesis

Block copolymers, which consist of two or more distinct polymer segments linked together, can be synthesized using this compound through various controlled polymerization techniques. nih.gov These materials are of significant interest because they can combine the properties of different homopolymers into a single macromolecule. nih.gov A powerful strategy for creating such well-defined structures is to combine different polymerization mechanisms. nih.gov

A successful approach for synthesizing block copolymers containing poly(this compound) segments is the combination of living cationic polymerization and controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgsemanticscholar.org This mechanistic transformation allows for the polymerization of monomers that are not amenable to the same type of polymerization mechanism. nih.gov

The process often involves two main steps:

Synthesis of a Macro-CTA: First, a vinyl ether, such as this compound, is polymerized via living cationic polymerization. acs.org The key to this transformation is the use of an initiating system that can be converted into a chain transfer agent (CTA) for RAFT polymerization. For example, a RAFT agent containing a carboxylic acid group can be used with a Lewis acid like SnBr₄ to initiate the living cationic polymerization of the vinyl ether. acs.org The proton from the carboxylic acid initiates the polymerization, and upon completion, the RAFT agent's trithiocarbonate (B1256668) group is attached to the end of the poly(vinyl ether) chain. acs.org This resulting polymer is known as a macro-chain transfer agent (macro-CTA).

RAFT Polymerization: The poly(vinyl ether) macro-CTA is then used to control the radical polymerization of a second monomer, such as a methacrylate or styrene. nih.gov An external radical initiator (e.g., AIBN) is added to begin the polymerization, and the RAFT end-group on the macro-CTA mediates the chain growth in a controlled manner, leading to the formation of a well-defined diblock copolymer. acs.org

Recent advances have also led to the development of cationic RAFT polymerization, where a degenerative chain transfer mechanism involving a cationic active center is utilized, allowing for the controlled polymerization of vinyl ethers, including isopropyl vinyl ether (iPVE), under visible light or electrochemical stimuli. nih.govacs.orgsemanticscholar.org

Functional Copolymers and Their Synthesis

Functional copolymers containing this compound units can be synthesized to create materials with tailored properties for specific applications. The functionality can be introduced either by copolymerizing a functional vinyl ether monomer or by post-polymerization modification.

The direct synthesis of functional vinyl ether monomers is a versatile approach. researchgate.net One common method is the palladium-catalyzed transetherification reaction between a commercially available vinyl ether (like ethyl vinyl ether) and an alcohol bearing the desired functional group. rsc.orgacademie-sciences.fr This allows for the creation of a wide array of vinyl ether monomers with side chains containing groups such as halogens, double bonds, or triple bonds. researchgate.netrsc.org These functional monomers can then be copolymerized, often in an alternating fashion, with electron-deficient comonomers like chlorotrifluoroethylene (B8367) (CTFE) via radical polymerization. rsc.org The resulting copolymers possess the functional groups as pendant side chains, available for further chemical reactions or to impart specific properties to the material. researchgate.net

Radiation-Induced Polymerization of this compound

Radiation, such as gamma rays or electron beams, can be used to initiate the polymerization of vinyl monomers. tandfonline.com For vinyl ethers, which are highly reactive towards cations, radiation-induced polymerization under super-dry conditions proceeds via a "free" cationic mechanism. tandfonline.comtandfonline.com This method avoids the need for chemical initiators and catalysts.

Kinetic Studies and Dose Rate Dependence

Kinetic studies of the radiation-induced polymerization of this compound have revealed important details about its reaction mechanism. A key finding is the relationship between the rate of polymerization and the intensity of the radiation, known as the dose rate.

For this compound polymerized under super-dry conditions, the rate of polymerization shows a square-root dependence on the dose rate. tandfonline.comtandfonline.com This 0.5-order dependence is characteristic of a free-ion polymerization mechanism where termination occurs through the recombination of the propagating cationic chain with a negative species, and this recombination is diffusion-controlled. tandfonline.com This behavior is observed for several vinyl ethers, including isobutyl and tert-butyl vinyl ether. tandfonline.com In contrast, some other vinyl ethers may show different dependencies if impurities that terminate growing chains are present. tandfonline.comtandfonline.com

The activation energy associated with the molecular weight of the resulting poly(this compound) has been determined to be -4.0 kcal/mole, which provides insight into the temperature dependence of the chain transfer and propagation steps. tandfonline.com

The following table summarizes key kinetic findings for the radiation-induced polymerization of various vinyl ethers. tandfonline.comtandfonline.com

Vinyl Ether MonomerDose Rate Dependence of RateActivation Energy of Mw (kcal/mole)
Isopropyl vinyl ether0.5-4.0
Ethyl vinyl ether0.3-5.7
Isobutyl vinyl ether0.5-1.5 ± 2.5
tert-Butyl vinyl ether0.5-4.8

Comparison with Chemically Initiated Polymerization

The cationic polymerization of this compound can be initiated through various methods, with radiation and chemical initiation being two prominent approaches. While both methods lead to the formation of poly(this compound), they exhibit notable differences in terms of reaction kinetics, polymer properties, and experimental conditions.

A significant distinction lies in the molecular weights of the resulting polymers. Research indicates that radiation-induced polymerization of vinyl ethers, when conducted in bulk, generally yields polymers with higher molecular weights compared to those synthesized via chemical initiation in solvents like methylene (B1212753) chloride. tandfonline.com This difference can be at least partially attributed to chain transfer reactions that can occur with the solvent in chemically initiated systems, which is a limiting factor for achieving high molecular weight polymers. tandfonline.com

In terms of reaction kinetics, a good agreement is often found between the absolute rate constants and activation energies obtained through "free" cationic chemical initiation and those estimated from radiation-induced polymerization for several vinyl ethers, including isopropyl vinyl ether. tandfonline.com This suggests that the fundamental propagation mechanism shares similarities in both systems. However, exceptions have been noted, for instance with tert-butyl vinyl ether, where both the rate constants and activation energies were considerably lower in the case of chemical initiation. tandfonline.com

The polymerization medium also plays a crucial role, particularly in radiation-induced processes. Studies on the radiation-induced polymerization of isopropyl vinyl ether have shown a much higher reactivity in low-polarity solvents. osti.gov This is thought to be due to a significant reduction in the intramolecular solvation of the growing polymer chain ends by the polymer itself, a phenomenon influenced by the bulky nature of the isopropyl side-chain groups. osti.gov

Chemically initiated cationic polymerization of vinyl ethers is often carried out using a Lewis acid co-initiator. For instance, the polymerization of isobutyl vinyl ether, a structurally similar monomer, can be initiated by systems like SnCl₄ in toluene, which can lead to living polymerization with narrow molecular weight distributions (Mw/Mn < 1.1) at low temperatures. spsj.or.jp In contrast, other Lewis acids such as EtAlCl₂, TiCl₄, and FeCl₃ tend to induce extremely rapid and uncontrolled polymerizations. spsj.or.jp This highlights the sensitivity of chemically initiated systems to the choice of initiator, which dictates the level of control over the polymerization process.

The following tables provide a qualitative and quantitative comparison based on available research findings. It is important to note that a direct quantitative comparison is challenging due to variations in experimental conditions (e.g., solvent, temperature, initiator concentration) across different studies.

Table 1: Qualitative Comparison of Radiation-Initiated vs. Chemically Initiated Polymerization of this compound

FeatureRadiation-Initiated PolymerizationChemically Initiated Polymerization
Initiation High-energy radiation (e.g., γ-rays)Lewis acids or protonic acids
Molecular Weight Generally higher in bulk polymerization tandfonline.comCan be limited by chain transfer to solvent tandfonline.com
Control over MWD Can be controlled under specific conditionsHighly dependent on the initiator/catalyst system spsj.or.jp
Solvent Effects Significant impact on reactivity osti.govCan participate in chain transfer reactions tandfonline.com
Temperature Can be performed over a range of temperaturesOften requires low temperatures for better control spsj.or.jp

Table 2: Illustrative Data for Cationic Polymerization of Vinyl Ethers

No direct comparative data for this compound under identical conditions was found in the search results. The following table presents data for similar vinyl ethers to illustrate typical values.

MonomerInitiation SystemSolventTemperature (°C)Mn ( g/mol )Mw/MnReference
Isobutyl Vinyl EtherSnCl₄ / IBVE-HClToluene-30Varies with conversion< 1.1 spsj.or.jp
Ethyl Vinyl EtherSnCl₄ / EVE-HClToluene-30~18,000~1.1 spsj.or.jp
n-Butyl Vinyl EtherSnCl₄ / nBVE-HClToluene-30Varies with conversion~1.1 spsj.or.jp

Degradation and Environmental Fate Studies

Photooxidative Degradation of Poly(vinyl ethers)

Poly(vinyl ethers) (PVEs) are subject to photooxidative degradation, a process that can be harnessed for chemical upcycling of these polymers into valuable small molecules. rsc.orgresearchgate.net This degradation is mediated by visible light and involves the generation of radicals on the polymer chain, which then react with oxygen, leading to chain scission. rsc.org

The fundamental mechanism driving the photooxidative degradation of PVEs is hydrogen atom transfer (HAT). rsc.orgrsc.org Halogen radicals, generated by photocatalysts, abstract hydrogen atoms from either the polymer backbone or the side chains. This creates carbon-centered radicals on the polymer, which are subsequently quenched by molecular oxygen. rsc.org

This process leads to oxidative cleavages of the polymer chain through two primary pathways:

C-C bond scission: This results in the cleavage of the polymer backbone. researchgate.net

C-O bond scission: This pathway can lead to the formation of ketone moieties. researchgate.net

The abstraction of a hydrogen atom from a side chain can generate aldehydes and an oxygen-centered radical, which can also drive polymer chain cleavage. rsc.org The degradation of poly(isobutyl vinyl ether) (PIBVE), for instance, yields small molecules such as isobutanol, isobutyraldehyde, and isobutyric acid. researchgate.net

The efficiency and product distribution of the photooxidative degradation of PVEs can be controlled through the selection of appropriate photocatalysts and the optimization of reaction conditions. researchgate.net Iron-based catalysts, such as ferric chloride (FeCl₃) and ferric bromide (FeBr₃), have been shown to be effective and inexpensive catalysts for this process under visible light. researchgate.netrsc.org

The choice of catalyst can influence the distribution of the resulting small molecules. For example, in the degradation of PIBVE, the use of FeCl₃ as a catalyst can lead to a higher yield of small molecules compared to FeBr₃ under certain conditions. researchgate.net

Reaction conditions can be optimized to enhance degradation efficiency. For the degradation of PIBVE, a co-solvent system of acetone (B3395972) and benzene (B151609) was found to significantly increase the degradation rate compared to using pure acetone, likely by improving the solubility of the polymer. researchgate.net For instance, a 27.4 kDa sample of PIBVE was degraded to 3.6 kDa in just one hour in a 1:1 acetone/benzene co-solvent system using FeCl₃, with complete degradation observed after four hours. researchgate.net

Table 2: Catalyst and Solvent Effects on the Photooxidative Degradation of Poly(isobutyl vinyl ether) (PIBVE)
CatalystSolventReaction Time (h)Initial Mn (kDa)Final Mn (kDa)Small Molecule ProductsReference
FeCl₃Acetone/Benzene (1:1)127.43.6Isobutanol, Isobutyraldehyde, Isobutyric acid researchgate.net
FeCl₃Acetone/Benzene (1:1)427.4- (Complete degradation)Isobutanol, Isobutyraldehyde, Isobutyric acid researchgate.net
FeBr₃AcetoneShort reaction times-- (More efficient than FeCl₃)- rsc.org

Protolytic Cleavage of Vinyl Ethers

The cleavage of the vinyl ether bond is a critical degradation pathway, primarily initiated by protolytic attack under acidic conditions. This process involves the hydrolysis of the ether linkage, breaking down the molecule into an alcohol and an aldehyde.

The acid-catalyzed hydrolysis of vinyl ethers, including vinyl isopropyl ether, proceeds through a well-established mechanism involving a rate-determining proton transfer. The generally accepted sequence of events is as follows:

Carbocation Formation: This protonation results in the formation of a resonance-stabilized carbocation intermediate. The stability of this intermediate is enhanced by the electron-donating alkoxy group.

Hydration: A water molecule rapidly attacks the carbocation.

Hemiacetal Decomposition: The resulting intermediate is a hemiacetal, which is unstable under acidic conditions and quickly decomposes to yield an alcohol (isopropanol in the case of this compound) and acetaldehyde (B116499).

The reactivity of alkyl vinyl ethers in acid-catalyzed hydrolysis follows the sequence: tertiary-butyl > isopropyl > ethyl > methyl. vumc.org This order is consistent with the stability of the carbocation intermediate formed during the rate-determining step.

The hydrolysis of vinyl ethers is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can act as a proton donor in the rate-determining step, not just the hydronium ion. The efficiency of catalysis is related to the strength of the acid catalyst.

This relationship is quantified by the Brønsted catalysis equation, which correlates the logarithm of the catalytic rate constant (kₐ) with the pKₐ of the catalyzing acid. The slope of this correlation, known as the Brønsted coefficient α, provides insight into the structure of the transition state. For vinyl ether hydrolysis, the α value is typically between 0.5 and 0.9. An α value in this range indicates a significant degree of proton transfer from the catalyst to the ether in the transition state, implying that the C-H bond is substantially formed. louisville.eduwisc.edu For example, the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, a vinyl ether, in the presence of various carboxylic acid buffers yielded a Brønsted exponent of α = 0.70. louisville.edu

Vinyl Ether TypeCatalyst TypeBrønsted α ValueReference
4-Methoxy-1,2-dihydronaphthaleneCarboxylic Acids0.70 ± 0.06 louisville.edu
3-MethoxyindeneCarboxylic Acids (RCO₂H)0.64 ± 0.05 wisc.edu
3-MethoxyindeneMonohydrogen Phosphonate Anions (RPO₃H⁻)0.78 ± 0.02 wisc.edu

Significant information about the hydrolysis mechanism is derived from deuterium (B1214612) solvent isotope effects, where the reaction rate in heavy water (D₂O) is compared to that in water (H₂O). For the acid-catalyzed hydrolysis of vinyl ethers, the rate is slower in D₂O than in H₂O, resulting in a kinetic isotope effect (kH/kD) greater than 1. louisville.eduutexas.edu

This "normal" isotope effect confirms that the transfer of a proton is a key part of the rate-determining step. The O-H bond in the hydronium ion (H₃O⁺) is weaker than the O-D bond in D₃O⁺, making proton transfer from H₃O⁺ faster than deuteron (B1233211) transfer from D₃O⁺. Studies on a wide range of vinyl ethers have shown kH/kD values typically between 3 and 4, which is consistent with a rate-limiting proton transfer mechanism. louisville.eduosu.edunih.gov

SubstrateCatalystSolvent Isotope Effect (kH/kD)Reference
Ethyl Vinyl EtherH₃O⁺2.95 pitt.edu
4-Methoxy-1,2-dihydronaphthaleneH₃O⁺3.39 louisville.edu
Isobutyl Vinyl EtherH₃O⁺1.95 vumc.org
Various (32 total)H₃O⁺Max value ≈ 3.7 osu.edunih.gov

Environmental Implications of Vinyl Ether Degradation

The degradation of this compound and its polymers has significant environmental and safety implications, ranging from immediate handling hazards to long-term persistence.

This compound, like other ethers, is susceptible to auto-oxidation upon exposure to atmospheric oxygen, particularly in the presence of light and heat. louisville.eduosu.edu This process involves a free-radical reaction that forms unstable and potentially explosive peroxide compounds. vumc.org Vinyl ethers are classified as compounds that present a peroxide hazard upon concentration (e.g., through distillation or evaporation). vumc.orgwisc.eduuga.edu

The accumulation of these peroxides poses a severe safety risk. Peroxides can detonate violently when subjected to thermal or mechanical shock, friction, or heat. vumc.orgutexas.edu Peroxide crystals may form on the container threads or within the liquid, and attempting to open a long-stored container can provide enough friction to cause an explosion. louisville.edu For this reason, vinyl ethers must be stored in sealed, air-impermeable, light-resistant containers and should be dated upon receipt and opening. vumc.orgpitt.edu It is recommended that containers of vinyl ethers be discarded within 12 months if unopened, and within a shorter period (e.g., 6-12 months) after opening. louisville.eduuga.edu

The environmental fate of polymers derived from vinyl ethers, such as poly(this compound), is a subject of ongoing research. While many carbon-carbon backbone polymers are chemically inert and resistant to biodegradation, recent studies have explored pathways for their degradation.

One significant abiotic degradation pathway for poly(vinyl ethers) is photooxidative degradation. nih.govresearchgate.net Research on poly(isobutyl vinyl ether), a close analog of poly(this compound), has shown that it can be broken down into smaller molecules using visible light and photocatalysts. nih.govresearchgate.net The proposed mechanism involves a hydrogen atom transfer (HAT) from the polymer backbone or side chain, which generates radicals. nih.gov These radicals react with oxygen, leading to oxidative cleavage of the polymer chain and the formation of lower molecular weight products such as alcohols, aldehydes, and carboxylic acids. nih.govresearchgate.net This process suggests that sunlight could contribute to the breakdown of poly(vinyl ether) materials in the environment over time. While this is a chemical degradation process rather than a microbial one, it represents a potential route for reducing the persistence of these polymers.

Advanced Characterization Techniques in Vinyl Isopropyl Ether Research

Chromatographic Techniques for Molecular Weight and Composition

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of vinyl isopropyl ether and its polymers, gas chromatography (GC) and size exclusion chromatography (SEC) are particularly vital for determining purity, monitoring reaction kinetics, and characterizing the final polymer product.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for analyzing the molecular weight and molecular weight distribution of polymers like poly(this compound). The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

SEC analysis provides several critical parameters that define the polymer:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length.

For poly(this compound) produced via living cationic polymerization, SEC is used to confirm the "living" nature of the reaction, which is characterized by the ability to produce polymers with controlled molecular weights and narrow PDIs, often below 1.2. The technique is essential for quality control and for correlating the polymer's molecular weight characteristics with its bulk physical properties.

Interactive Data Table: Representative SEC Data for Cationically Polymerized Poly(vinyl ethers)

ParameterDescriptionTypical Value RangeReference
Number-Average Molecular Weight (Mₙ)Statistical average molecular weight of polymer chains.10,000 - 350,000 g/mol
Weight-Average Molecular Weight (Mₙ)Average molecular weight with emphasis on heavier chains.Slightly higher than Mₙ for controlled polymerizations.
Polydispersity Index (PDI)Measure of the distribution width (Mₙ/Mₙ).1.1 - 1.5 (for controlled polymerizations)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For this compound research, GC is employed in two primary capacities: assessing monomer purity and conducting kinetic studies of reactions.

As a quality control tool, GC can effectively separate this compound from impurities such as the corresponding alcohol (isopropanol), water, or other byproducts from its synthesis. This ensures that polymerization studies are conducted with a high-purity monomer, which is critical for achieving predictable results.

For kinetic studies, GC is used to monitor the progress of a reaction over time. By taking aliquots from a reaction mixture at various time points and analyzing them by GC, the concentration of the remaining this compound monomer can be accurately quantified. Simultaneously, the formation of products can be tracked. This allows for the determination of reaction rate constants and the investigation of reaction mechanisms. For example, in studies of the atmospheric degradation of related vinyl ethers, GC coupled with a mass spectrometer (GC-MS) has been used to identify the various oxidation products, providing insight into the chemical pathways.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations (Potential Future Area)

While DFT is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations can model the behavior of larger systems over time. For vinyl isopropyl ether, MD simulations represent a promising future area for research. To date, MD studies have been performed on related systems like vinyl ester resins and diisopropyl ether. msstate.eduresearchgate.netarxiv.org

Potential applications of MD for this compound include:

Polymerization Simulation: Modeling the crosslinking process to predict the structure and properties of the resulting polymer network. msstate.eduresearchgate.net

Bulk Properties: Simulating the liquid state of this compound to predict physical properties like density and viscosity under various temperatures and pressures. arxiv.org

Solvent Effects: Understanding how the solvent environment influences reaction rates and mechanisms in solution-phase polymerization.

These simulations could provide valuable insights for material design and process optimization.

Quantitative Structure-Activity Relationships (QSAR) in Vinyl Ether Reactivity

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a molecule with a specific activity, such as its reaction rate. wikipedia.orglibretexts.org These models use molecular descriptors (physicochemical properties or theoretical parameters) to build a mathematical relationship that can predict the activity of new, untested compounds. wikipedia.org

For vinyl ethers, QSAR-like approaches have been used to relate computational data to experimental reactivity. A study on the photopolymerization of 19 different vinyl ethers compared experimentally determined reactivities with activation enthalpies and heats of reaction calculated using semiempirical quantum mechanical methods. researchgate.net The results showed a general agreement between the computational predictions and the laboratory findings, demonstrating that theoretical calculations can effectively predict reactivity trends within the vinyl ether family. researchgate.net Such models are valuable for screening potential monomers and optimizing polymerization systems without the need for exhaustive experimentation.

Applications of Vinyl Isopropyl Ether and Its Derivatives in Advanced Materials

Poly(vinyl isopropyl ether) in Adhesives, Coatings, and Lubricants

Poly(this compound) (PVIPE) is a polymer valued for its flexibility, chemical resistance, and adhesive qualities. These properties make it a suitable component in the formulation of various industrial products. As part of the broader family of poly(vinyl ethers), PVIPE and related polymers are utilized in coatings, adhesives, and films. connectchemicals.com The polymer's characteristics, such as its strong bonding capabilities and durability, make it effective in adhesive and sealant formulations that require rapid curing. connectchemicals.com

In the realm of coatings and paints, the incorporation of this compound as a monomer enhances key properties of the final product, including adhesion, flexibility, and chemical resistance. connectchemicals.com This makes it particularly useful for industrial and protective coatings. While specific data for poly(this compound) is often grouped with other poly(vinyl ethers), the general properties of this class of polymers are well-established. For instance, poly(isobutyl vinyl ether), a closely related polymer, is known for its excellent flexibility and is widely used in adhesives, lubricants, and coatings. connectchemicals.comhealthchems.com Polyvinyl ethers, in general, are recognized for their excellent tack, flexibility, and good aging characteristics, making them ideal for pressure-sensitive adhesives. specialchem.com

General Applications of Poly(vinyl ethers)
Application AreaKey Properties Contributed by Poly(vinyl ether)Specific Examples
Adhesives & SealantsStrong bonding, rapid curing, flexibility, tackiness. connectchemicals.comspecialchem.comPressure-sensitive tapes, labels, specialty packaging. specialchem.com
Coatings & PaintsEnhanced adhesion, flexibility, chemical resistance. connectchemicals.comIndustrial and protective coatings. connectchemicals.com
Lubricants & GreasesImproved friction-reduction, stability. connectchemicals.comSpecialty lubricants. connectchemicals.com

Integration into Novel Copolymers for Tailored Properties

The copolymerization of this compound with other monomers is a key strategy for developing materials with customized properties. This approach allows for the fine-tuning of the final polymer's characteristics to meet the demands of specific applications. connectchemicals.com For example, copolymers of vinyl ethers are being investigated for their use in coatings, adhesives, and sealants to enhance flexibility and adhesion.

Copolymers of vinyl chloride and vinyl isobutyl ether, a related vinyl ether, are used as base resins for heavy-duty anticorrosion paints, demonstrating good adhesion, water resistance, and weatherability. sunychem.comhblgchem.com By analogy, incorporating this compound into copolymer structures can impart a desirable balance of properties.

Balance of Properties in Copolymers (e.g., adhesion, flexibility, impact resistance)

The integration of this compound into a copolymer backbone can significantly influence the material's mechanical and chemical properties. The bulky isopropyl group can affect the polymer's glass transition temperature and solubility. By carefully selecting comonomers, it is possible to create materials that exhibit a synergistic combination of properties. For instance, copolymerizing a rigid monomer with a flexible monomer like a vinyl ether can result in a material with both good impact resistance and flexibility.

Copolymers containing vinyl ethers have been shown to improve toughness and chemical resistance in coatings and adhesives. vaepolymers.com The choice of comonomer and the ratio of the monomers in the copolymer chain are critical factors in achieving the desired balance of adhesion, flexibility, and impact resistance.

Property Modulation in Vinyl Ether Copolymers
PropertyInfluence of Vinyl Ether MonomerExample Comonomer TypeResulting Copolymer Characteristic
AdhesionEnhances bonding to various substrates. connectchemicals.comVinyl ChlorideImproved adhesion for coatings on metals. sunychem.com
FlexibilityIncreases polymer chain mobility. connectchemicals.comAcrylatesTough and flexible films.
Chemical ResistanceProvides a stable, non-reactive backbone. connectchemicals.comFluoroethylenesHigh-performance coatings with excellent chemical and weather resistance. cjps.org

Use as Building Blocks in Organic Synthesis

Beyond polymerization, this compound is a valuable reagent in organic synthesis due to the reactivity of its vinyl group. connectchemicals.comorgsyn.org It serves as a versatile building block for constructing more complex molecules.

Construction of Heterocycles

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in medicinal chemistry. sigmaaldrich.com The reactive vinyl group of this compound can participate in various cycloaddition and annulation reactions to form heterocyclic rings. Its utility as a precursor allows for the synthesis of diverse heterocyclic structures.

As Ethylene (B1197577) Surrogates in C-H Functionalization

A significant challenge in organic synthesis is the use of gaseous reagents like ethylene due to handling difficulties. nih.gov Recent research has demonstrated that vinyl ethers can serve as effective "surrogates" for ethylene in certain chemical transformations. nih.govnih.gov Specifically, vinyl ethers have been used in a three-component reaction to connect heteroarenes with various coupling partners through a process involving a spin-center shift. nih.govnih.gov This strategy circumvents the need for ethylene gas and provides a practical route for the C-H vinylation of N-heteroarenes. nih.gov This methodology is particularly valuable for the late-stage functionalization of complex molecules relevant to pharmaceuticals. nih.govnih.gov

Photo-curable Thermoset Resins

Vinyl ethers are known to undergo rapid polymerization when exposed to UV light in the presence of a suitable photoinitiator, making them excellent candidates for photo-curable resins. researchgate.net This process, known as cationic UV-curing, is fast, solvent-free, and not inhibited by oxygen, which are significant advantages in industrial applications like coatings and 3D printing. inrim.it

This compound can be incorporated into formulations for photo-curable thermoset resins. These resins, upon curing, form highly cross-linked, three-dimensional polymer networks. connectchemicals.com The properties of the resulting thermoset can be tailored by synthesizing monomers with different functionalities. researchgate.net For example, bifunctional vinyl ether esters can be synthesized and subsequently polymerized through cationic or radical UV-polymerization to create diverse polymer architectures. researchgate.net This approach is a straightforward route to producing various photo-curable thermoset resins. researchgate.netresearchgate.net The use of vinyl ethers in these systems can lead to materials with good chemical stability and dimensional stability after curing. inrim.it

Toxicology and Safety Aspects Mechanistic and Research Perspectives

Toxicokinetics and Metabolism of Vinyl Ethers (General)

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical substance by the body. epa.govazolifesciences.com For the vinyl ether class of compounds, metabolism is a critical determinant of their toxic potential. Generally, these compounds are processed in the liver, where enzymatic reactions transform them into various metabolites. azolifesciences.comnih.gov

The metabolism of vinyl ethers, much like other xenobiotics, primarily occurs via oxidation mediated by the cytochrome P450 (CYP) enzyme system located in the liver microsomes. nih.govnih.gov This process is dependent on cofactors such as NADPH. nih.govcdc.gov The initial step involves the incorporation of an oxygen atom, which leads to the formation of unstable intermediates. researchgate.net The specific CYP isozymes involved can vary, but studies on related gasoline ethers and other compounds suggest that enzymes like CYP2E1, CYP3A4, CYP3A5, and CYP2D6 can play a role in the metabolism of such chemicals. nih.govcdc.govwikipedia.org

The lipophilicity of vinyl ethers influences their distribution in the body, with a tendency to accumulate in fatty tissues. However, due to rapid metabolism and excretion, significant long-term storage is not typically observed for similar compounds like vinyl chloride. cdc.govnih.gov Excretion of metabolites primarily occurs through the urine after conjugation, while the unchanged parent compound can be eliminated via exhalation at higher exposure levels where metabolic pathways become saturated. cdc.govcdc.gov

The central event in the metabolism of vinyl ethers is the enzymatic cleavage of the ether bond. This process is typically initiated by cytochrome P450 monooxygenases, which hydroxylate the carbon atom adjacent to the ether oxygen. researchgate.netmdpi.com This hydroxylation results in the formation of a highly unstable hemiacetal intermediate. researchgate.net

This hemiacetal spontaneously, or through hydrolysis, decomposes into an aldehyde and an alcohol. researchgate.netresearchgate.netacs.org In the case of vinyl isopropyl ether, this cleavage would yield acetaldehyde (B116499) and isopropanol.

The metabolic pathway can be summarized as follows:

Oxidation: The vinyl group is oxidized by a CYP enzyme, potentially forming a reactive epoxide intermediate, similar to the metabolism of vinyl chloride. cdc.gov This epoxide can then be detoxified.

Ether Cleavage: The ether linkage is cleaved, yielding acetaldehyde and isopropanol.

Detoxification: The resulting metabolites undergo further processing. Acetaldehyde is a reactive compound that is typically detoxified by aldehyde dehydrogenase. A primary detoxification pathway for reactive intermediates involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase, to form water-soluble compounds that can be readily excreted in the urine. nih.govcdc.govnih.gov

The balance between these activation and detoxification pathways is a key factor in determining the potential toxicity of a given vinyl ether. nih.gov

Table 1: Metabolic Pathway of this compound

Step Reaction Key Enzymes Reactants Products
1 Ether Cleavage Cytochrome P450 This compound, Oxygen Unstable Hemiacetal
2 Decomposition Hydrolysis (spontaneous) Unstable Hemiacetal Acetaldehyde, Isopropanol
3 Detoxification Aldehyde Dehydrogenase Acetaldehyde Acetic Acid
4 Detoxification Glutathione S-transferase Reactive Intermediates Glutathione Conjugates

Mechanisms of Organ Toxicity (e.g., liver and kidney)

The primary organ of concern for vinyl ether toxicity is the liver, which is the main site of metabolism. nih.govresearchgate.net Hepatotoxicity can arise from the metabolic activation of the parent compound into reactive metabolites. nih.govresearchgate.net The formation of acetaldehyde, a known toxic substance, is a significant concern. ca.gov

One of the key mechanisms of liver injury involves the depletion of intracellular glutathione (GSH). nih.gov GSH is a critical antioxidant that protects cells by neutralizing reactive electrophilic compounds. nih.govnih.gov When the metabolic bioactivation of a vinyl ether produces a high load of reactive intermediates, the cellular stores of GSH can be depleted. This leaves the liver cells vulnerable to oxidative stress and damage from covalent binding of the metabolites to essential proteins and cellular macromolecules, which can lead to cell death. nih.gov

Research on various vinyl ethers has demonstrated this principle. For instance, studies in mice with aryl vinyl ethers like 4-nitrophenyl vinyl ether and phenyl vinyl ether showed a significant lowering of hepatic non-protein sulfhydryl content (primarily GSH), indicating that glutathione plays a crucial protective role against hepatic injury from these compounds. nih.gov In contrast, n-butyl vinyl ether, an alkyl vinyl ether, did not show the same effect, suggesting that the chemical structure influences the toxic potential. nih.gov It has been noted that liver damage may occur following exposure to vinyl ethyl ether. nj.gov The potential for toxicity can also be sex-dependent, as observed in studies with vinyl chloride, where males showed greater susceptibility to liver injury. nih.gov

While the liver is the primary target, the kidneys can also be affected, as they are involved in the excretion of water-soluble metabolites. High concentrations of toxic metabolites or their conjugates could potentially lead to nephrotoxicity, although this is less studied for vinyl ethers compared to hepatotoxicity.

Genotoxicity and Carcinogenicity Research

The genotoxic and carcinogenic potential of vinyl compounds is often linked to the metabolic formation of reactive epoxides from the vinyl group, which can form DNA adducts. nih.gov For example, vinyl chloride is a known human carcinogen (IARC Group 1), with its carcinogenicity attributed to the formation of chloroethylene oxide and its subsequent rearrangement to chloroacetaldehyde, which are mutagenic. cdc.govwho.intnih.gov

However, the presence of a vinyl group does not automatically confer genotoxicity or carcinogenicity to all compounds. nih.gov For vinyl ethers, the data is less definitive and appears to vary between specific chemicals.

Genotoxicity: Studies on ethyl vinyl ether in the Salmonella/microsome assay (Ames test) were negative for mutagenicity, both with and without metabolic activation. nih.gov However, the same compound caused a significant increase in sister chromatid exchanges in Chinese hamster ovary cells, indicating some level of genotoxic activity. nih.gov

Carcinogenicity: There is limited specific research on the carcinogenicity of this compound. For the related compound, ethyl vinyl ether, available information indicates it is not classified as a carcinogen by major regulatory and research agencies like IARC, NTP, or OSHA. gelest.com A review of several N-vinyl compounds found that their carcinogenicity varies widely, with some showing no evidence of carcinogenicity in lifetime bioassays, while others are carcinogenic. nih.gov

Table 2: Summary of Genotoxicity Data for Related Vinyl Ethers

Compound Test System Result Citation
Ethyl vinyl ether Salmonella/microsome assay Negative nih.gov
Ethyl vinyl ether Sister chromatid exchange (CHO cells) Positive nih.gov

Q & A

Q. What are the established synthesis routes for vinyl isopropyl ether (VIPE), and how do reaction conditions influence yield?

VIPE is synthesized via Williamson ether synthesis or acid-catalyzed condensation. A common method involves reacting isopropyl alcohol with acetylene or vinyl n-butyl ether under controlled conditions. Catalysts like mercury and sodium acetates are critical for activating the vinyl group . Key parameters include temperature (optimal at the boiling point of the vinyl ether, ~68–70°C) and inert atmosphere to prevent side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 alcohol-to-vinyl ether) and removal of water to shift equilibrium .

Q. What are the key physicochemical properties of VIPE relevant to laboratory handling?

VIPE (CAS 926-65-8) has a density of 0.7534 g/cm³, boiling point of ~68.84°C, and refractive index of 1.3840. Its low viscosity and high volatility necessitate storage in airtight containers at ≤4°C. The compound’s flammability (Hazard Class 3.1) and peroxide-forming tendency (via autoxidation) require inert gas purging and avoidance of light .

Q. How can researchers ensure purity and stability of VIPE during storage?

Use amber glass bottles under nitrogen or argon to suppress peroxide formation. Regular testing via iodometric titration or GC-MS is recommended. Add stabilizers like BHT (≤100 ppm) if prolonged storage is needed .

Advanced Research Questions

Q. What experimental designs address contradictions in ozonolysis studies of VIPE’s atmospheric reactivity?

Discrepancies in secondary organic aerosol (SOA) yields (e.g., 5–20% under varying NOx levels) arise from competing reaction pathways. Controlled experiments should:

  • Standardize initial mixing ratios (e.g., 300 ppb VIPE).
  • Use scavengers (e.g., cyclohexane) to isolate peroxy radical pathways.
  • Employ mass spectrometry (CI-TOF) to track intermediates like Criegee radicals .

Q. How does VIPE’s structure influence its reactivity in living cationic polymerization?

The isopropoxy group stabilizes carbocations via electron donation, enabling controlled polymerization with initiating systems like HI/I₂. Kinetic studies show propagation rate constants (kₚ) of ~10³ L·mol⁻¹·s⁻¹ at 0°C. Adjusting solvent polarity (e.g., toluene vs. CH₂Cl₂) modulates chain-transfer rates and polydispersity (Đ < 1.2) .

Q. What analytical methods resolve discrepancies in VIPE’s reaction mechanisms with electrophiles?

Conflicting data on regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) arise from solvent and catalyst effects. Use:

  • In situ NMR to track intermediates.
  • DFT calculations (B3LYP/6-311+G(d,p)) to model transition states.
  • Isotopic labeling (²H/¹³C) to validate pathways .

Q. How can researchers design reproducible kinetic studies of VIPE’s hydrolysis?

Hydrolysis rates (pH-dependent) require:

  • Buffered solutions (pH 2–12) with ionic strength control (I = 0.1 M KCl).
  • Quenching with dry ice/acetone to arrest reactions.
  • Headspace-free vials to prevent volatilization. Data normalization to reference compounds (e.g., ethyl vinyl ether) minimizes experimental error .

Methodological Best Practices

Q. What statistical approaches validate VIPE’s structure-activity relationships (SAR) in toxicity studies?

Apply QSPR models using descriptors like logP (experimental: 1.2) and polar surface area (PSA: 9.2 Ų). Multivariate regression (e.g., PLS) identifies dominant factors (e.g., ether oxygen electronegativity) in cytotoxicity .

Q. How should researchers document VIPE-related data for reproducibility?

Follow AJEV guidelines:

  • Report reaction conditions (temperature ±0.1°C, pressure ±1 mmHg).
  • Provide raw spectral data (NMR δ values, GC retention times) in supplementary materials.
  • Use IUPAC nomenclature consistently and cite NIST Chemistry WebBook for reference properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.